![molecular formula C10H16Cl2N2 B1402572 2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 1361112-24-4](/img/structure/B1402572.png)
2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
“2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1265964-36-0 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 2-(2-pyrrolidinylmethyl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-6-11-9(4-1)8-10-5-3-7-12-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H .Physical And Chemical Properties Analysis
“2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its potential biological activity. It’s often used in the synthesis of molecules that may interact with various biological targets. For instance, derivatives of this compound have been studied for their anti-fibrosis activity, showing promising results in comparison to known anti-fibrotic drugs .
Biological Studies
This compound may bind to DNA without significantly altering its viscosity, suggesting a non-intercalative DNA binding mode. Such a property is crucial for designing drugs that target DNA or for studying DNA-protein interactions without causing major structural changes to the DNA .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
properties
IUPAC Name |
2-methyl-6-pyrrolidin-2-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-4-2-5-10(12-8)9-6-3-7-11-9;;/h2,4-5,9,11H,3,6-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDVBGANBPXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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